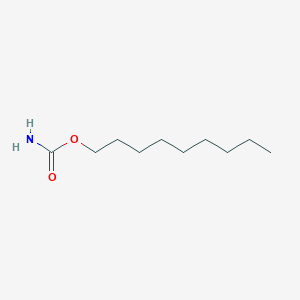
Nonyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonyl carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound, specifically, is characterized by a nonyl group attached to the carbamate structure, making it a versatile compound in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonyl carbamate can be synthesized through several methods:
Alcoholysis of Carbamoyl Chlorides: This method involves reacting carbamoyl chlorides with nonyl alcohol under controlled conditions to form this compound.
Reaction with Chloroformates: This compound can also be prepared by reacting nonyl alcohol with chloroformates in the presence of a base.
Curtius Rearrangement: This method involves the rearrangement of acyl azides to isocyanates, which then react with nonyl alcohol to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the continuous synthesis method, which utilizes carbon dioxide and amines. This method is environmentally friendly and efficient, providing high yields of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Nonyl carbamate undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to produce nonyl alcohol and carbamic acid.
Oxidation: It can undergo oxidation reactions to form corresponding oxidized products.
Substitution: This compound can participate in substitution reactions, where the nonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Nonyl alcohol and carbamic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Nonyl carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of nonyl carbamate involves its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and other interactions . The carbamate functionality imposes conformational restrictions, enhancing its stability and effectiveness in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl carbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
Nonyl carbamate is unique due to its longer nonyl chain, which imparts distinct physical and chemical properties compared to shorter-chain carbamates. This makes it particularly useful in applications requiring hydrophobic characteristics .
Propiedades
Número CAS |
6319-49-9 |
|---|---|
Fórmula molecular |
C10H21NO2 |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
nonyl carbamate |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-13-10(11)12/h2-9H2,1H3,(H2,11,12) |
Clave InChI |
ITCNMBZZNCMZMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


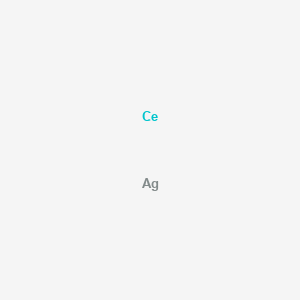
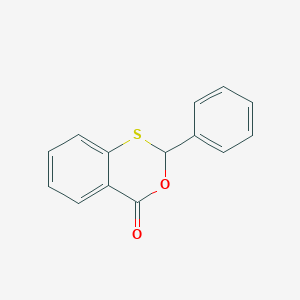
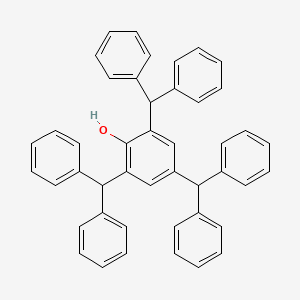

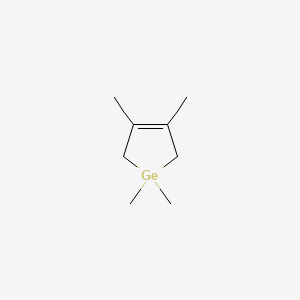

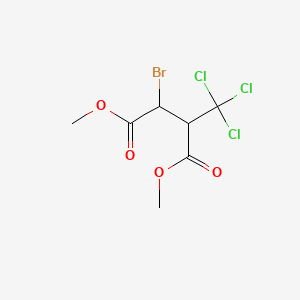
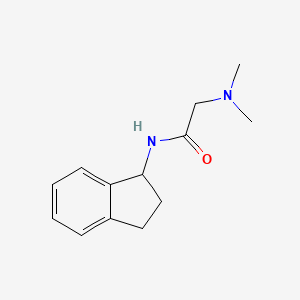
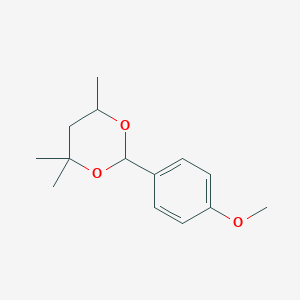
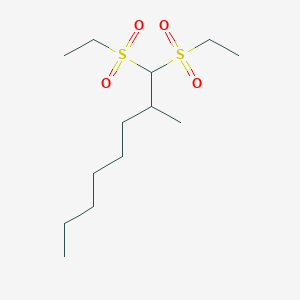
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)
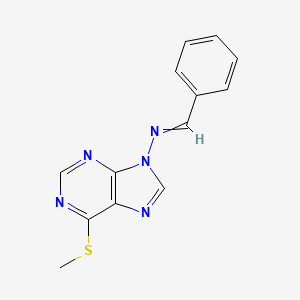
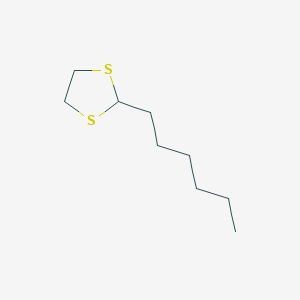
![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)
